4-Nitro-2H-1,2,3-triazole

Overview

Description

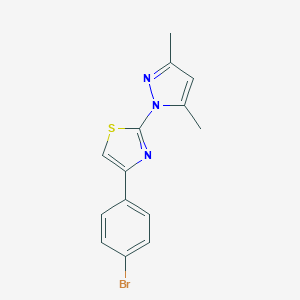

4-Nitro-2H-1,2,3-triazole is a chemical compound with the molecular formula C2H2N4O2 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . The compound has a CAS Number of 84406-63-3 .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one method involves the reaction of aminonitrile with various alkyl and aryl nitriles, catalyzed by iron (III) chloride . Another approach involves the introduction of nitro and dinitromethyl groups into the 1,2,3-triazole ring to obtain novel 4-nitro-5-dinitromethyl-1,2,3-triazole .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two carbon atoms, four nitrogen atoms, two hydrogen atoms, and two oxygen atoms . The compound has a molecular weight of 114.063 Da and a monoisotopic mass of 114.017776 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and diverse. For instance, the compound can undergo thermal decomposition . Additionally, it can participate in various chemical reactions, such as those involving sodium azide and urea .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 356.1±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 57.8±3.0 kJ/mol and a flash point of 169.2±20.4 °C .Scientific Research Applications

Applications in Synthesis and Material Science

Synthesis of Diverse Biological Active Compounds Triazoles, including 4-Nitro-2H-1,2,3-triazole, have been extensively studied for their ability to form diverse biological compounds. These compounds exhibit a broad range of biological activities due to their structural variation. They are crucial in synthesizing compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The synthesis methods focus on efficiency, aligning with principles of green chemistry and energy saving (Ferreira et al., 2013).

Advances in High Energy Density Materials this compound derivatives are recognized for their high energy density, making them highly relevant in both commercial and scientific applications. The compound's stability and performance characteristics are central to its application in replacing current energetic materials. Efforts continue to refine and enhance the properties and applications of this compound through chemical modifications and co-crystallization (Hanafi et al., 2019).

Corrosion Inhibition Triazole derivatives, especially 1,2,3-triazoles, play a significant role as corrosion inhibitors for various metals in aggressive environments. Their synthesis, particularly through copper-catalyzed azide-alkyne cycloaddition, provides stable, non-toxic, and environmentally friendly compounds. These derivatives efficiently protect metals like steel, copper, iron, and aluminum from corrosion, which is crucial in maintaining the integrity and longevity of these materials in industrial applications (Hrimla et al., 2021).

Eco-friendly Synthesis Procedures The synthesis of 1,2,3-triazoles is evolving towards more eco-friendly procedures. These methods not only offer the advantage of being environmentally benign but also ensure high yields, shorter reaction times, and easier work-up. The use of easily recoverable catalysts and the application of these methods in the industrial synthesis of drugs highlight the compound's significance in sustainable practices (de Souza et al., 2019).

Applications in Pharmaceutical and Agricultural Industries

Role in Fine Organic Synthesis Industry Amino-1,2,4-triazoles serve as a key raw material in the industry of fine organic synthesis. They are instrumental in producing pharmaceuticals, agricultural products, dyes, and high-energy materials. Their versatility also extends to manufacturing analytical reagents, flotation reagents, heat-resistant polymers, and ionic liquids, highlighting their broad applicability in various industrial sectors (Nazarov et al., 2021).

Proton-Conducting Polymeric Membranes The derivatives of 1,2,4-triazole, such as 1H-1,2,4-triazole and 1-vinyl-1,2,4-triazole, are promising for developing proton-conducting fuel cell membranes. These compounds enhance the basic characteristics of electrolyte membranes, improve thermal and electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. The unique properties of these derivatives make them suitable for creating advanced, heat-resistant, and high-performance proton-conducting membranes (Prozorova et al., 2023).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid dust formation, ingestion, inhalation, and contact with skin and eyes .

Future Directions

Mechanism of Action

Target of Action

4-Nitro-2H-1,2,3-triazole is a derivative of the triazole family . Triazoles are known to interact with various biological targets due to their ability to form hydrogen bonding and bipolar interactions . .

Mode of Action

It is known that triazoles can inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . This suggests that this compound may also interact with these enzymes, leading to changes in neurotransmission.

Biochemical Pathways

Given the potential interaction with ache and buche, it is possible that this compound could affect cholinergic neurotransmission .

Result of Action

Given the potential interaction with ache and buche, it is possible that this compound could affect neurotransmission .

properties

IUPAC Name |

4-nitro-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O2/c7-6(8)2-1-3-5-4-2/h1H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFWFUSVDJIVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932592 | |

| Record name | 5-Nitro-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14544-45-7, 84406-63-3 | |

| Record name | 14544-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14544-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there interest in researching nitro-substituted triazoles like the ones mentioned in the papers?

A1: Nitro-substituted triazoles are of interest due to their potential applications as energetic materials []. The introduction of nitro groups can significantly influence the explosive properties of these compounds. Additionally, triazoles and tetrazoles are being investigated for various pharmaceutical applications [], and the addition of functional groups like nitro groups allows for fine-tuning their properties.

Q2: The paper "Theoretical analysis of the effects of nitration of the explosive properties of triazoles: 4-nitro-2H-1,2,3-triazole and 4,5-dinitro-2H-1,2,3-triazole" likely uses computational methods. What kind of information can be obtained from such studies?

A2: Computational chemistry methods can provide insights into various properties of molecules, including their stability, reactivity, and detonation parameters []. By simulating the behavior of these compounds under different conditions, researchers can predict their performance as energetic materials and guide the synthesis of new, potentially more effective compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B176838.png)

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)

![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)